Siccanin

Übersicht

Beschreibung

Siccanin is a naturally occurring compound known for its potent inhibitory effects on mitochondrial enzymes. It has garnered significant attention due to its dual-target inhibition of mitochondrial complex II and complex III in various pathogens, including Plasmodium falciparum and trypanosomatids . This compound’s unique properties make it a promising candidate for developing new therapeutic agents against parasitic infections and fungal diseases .

Wissenschaftliche Forschungsanwendungen

Siccanin has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Siccanin primarily targets the Mitochondrial Complex II and Complex III of the Plasmodium falciparum . These complexes are part of the electron transport chain (ETC) dehydrogenases, which shuttle electrons from their respective substrates to the ubiquinone pool . The Complex II has been shown to be essential for parasite survival in the mosquito stage, while Complex III has been validated as a drug target in the blood-stage parasite .

Mode of Action

This compound inhibits succinate dehydrogenase in the terminal electron transport system . It has been identified as a nanomolar inhibitor of the P. falciparum Complex II . Moreover, it also inhibits Complex III in the low-micromolar range . The proximity of the this compound binding site to the quinone-binding site of the enzyme has been noted in recent studies .

Biochemical Pathways

This compound affects the mitochondrial electron transport chain (ETC) in Plasmodium falciparum . The ETC dehydrogenases shuttle electrons from their respective substrates to the ubiquinone pool, from which electrons are consecutively transferred to Complex III, Complex IV, and finally to molecular oxygen .

Result of Action

This compound’s action results in the inhibition of the P. falciparum Complex II and Complex III . This inhibition disrupts the normal functioning of the electron transport chain, thereby affecting the energy production within the cells . It has been identified as a potent and selective inhibitor of P. falciparum complexes II and III over mammalian enzymes .

Action Environment

putida, rat and mouse mitochondria but ineffective or less effective against Escherichia coli, Corynebacterium glutamicum, and porcine mitochondria enzyme . This suggests that the species and cellular environment can influence this compound’s efficacy.

Biochemische Analyse

Biochemical Properties

Siccanin interacts with several enzymes and proteins, playing a significant role in biochemical reactions. It specifically targets Complex II and spares other quinone-utilizing enzymes of the respiratory chain . It inhibits Succinate Dehydrogenase (SDH), a crucial component of the fungal respiratory chain . By obstructing SDH activity, this compound impairs energy production within fungal cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It inhibits the growth of P. falciparum with an IC50 of 8.4 μM . It also inhibits SQR of T. cruzi, T. brucei, and L. donovani with IC50 of up to 0.368 μM .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It is a nanomolar inhibitor of the P. falciparum complex II and also inhibits complex III in the low-micromolar range . It does not inhibit the corresponding complexes from mammalian mitochondria even at high concentrations .

Temporal Effects in Laboratory Settings

Current research suggests that it has a potent inhibitory effect on trypanosomatid SQR .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being studied .

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits Succinate Dehydrogenase (SDH), a key enzyme in the citric acid cycle .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the mitochondrial electron transport chain (ETC) where it inhibits Complex II and Complex III .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Siccanin involves several steps, starting from readily available natural precursors. The key steps include:

Isolation from Natural Sources: this compound can be isolated from fungal cultures, particularly from the genus Helminthosporium.

Chemical Synthesis: The chemical synthesis of this compound involves the formation of its core structure through a series of organic reactions, including aldol condensation, cyclization, and oxidation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using optimized fungal strains. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions: Siccanin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its efficacy or specificity.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in this compound reactions include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Catalysts: Various catalysts, such as palladium on carbon, are used to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Vergleich Mit ähnlichen Verbindungen

Atovaquone: Like Siccanin, Atovaquone inhibits mitochondrial complex III but does not target complex II.

Fungicides: Other fungicides, such as azoles, target ergosterol synthesis but do not inhibit mitochondrial enzymes.

Uniqueness of this compound: this compound’s dual-target inhibition of both complex II and complex III sets it apart from other compounds.

Eigenschaften

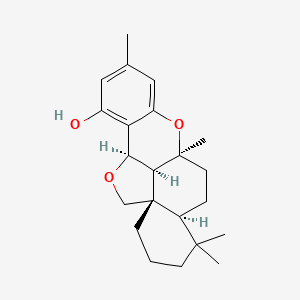

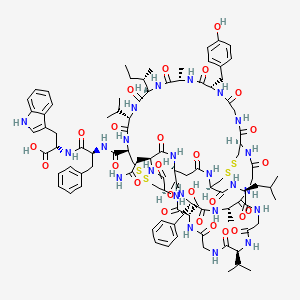

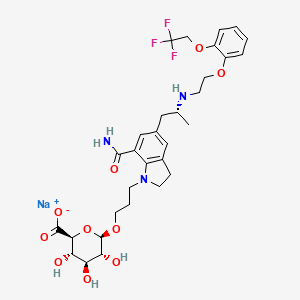

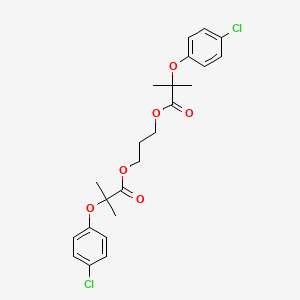

IUPAC Name |

8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13-10-14(23)17-15(11-13)25-21(4)9-6-16-20(2,3)7-5-8-22(16)12-24-18(17)19(21)22/h10-11,16,18-19,23H,5-9,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGAILYEBCSZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3C4C(CCC5C4(CCCC5(C)C)CO3)(OC2=C1)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20860284 | |

| Record name | 4,4,6a,9-Tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydro-13H-benzo[a]furo[2,3,4-mn]xanthen-11-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20860284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22733-60-4 | |

| Record name | siccanin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-allyl-1,13-dimethyl-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-4-ol](/img/structure/B1681684.png)